molecular formula C9H6N2O2S B2450727 6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid CAS No. 1211536-28-5

6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid

Cat. No. B2450727
CAS RN: 1211536-28-5
M. Wt: 206.22
InChI Key: HSFWKCAGVQFRDW-UHFFFAOYSA-N
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Description

6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid, also known as 6-(1,3-thiazol-4-yl)nicotinic acid, is a chemical compound with the molecular weight of 206.22 . It has been used in various research studies due to its potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Complexation with Metal Ions

  • This compound demonstrates a strong tendency for the formation of protonated multinuclear complexes with metal ions such as zinc(II), magnesium(II), and calcium(II). These complexes are formed slowly compared to other bisphosphonate complexes and are influenced by the rotational barrier for Z/E interconversion, which is significant in solution behavior and complex-formation equilibria (Matczak-Jon et al., 2010).

Synthesis and Structural Studies

  • 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs have been synthesized, with their molecular structure studied via X-ray diffraction. These compounds serve as useful scaffolds for creating highly functionalized 3-pyridin-3-ylisoxazoles (Shen et al., 2012).
  • In a study focusing on 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, the functionalization reactions with 2,3-Diaminopyridine were examined both experimentally and theoretically. The study provides insights into the reaction mechanisms and structural analysis of the resulting compounds (Yıldırım et al., 2005).

Catalysis and Dehydrogenation Applications

  • Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands have been identified as effective catalysts for the dehydrogenation of primary alcohols to carboxylic acids and H2 in the alcohol/CsOH system. This research provides insights into new classes of catalysts for such conversions (Dai et al., 2017).

Applications in Organic Synthesis

  • Research into 2,6-Bis(pyrazol-1-yl)pyridine-4-carboxylate Esters with Alkyl Chain Substituents and Their Iron(II) Complexes highlights the synthesis of these compounds and their complexation with iron(II). These studies offer insights into the structural and magnetic properties of these complexes (Galadzhun et al., 2018).

properties

IUPAC Name

6-(1,3-thiazol-4-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)6-1-2-7(10-3-6)8-4-14-5-11-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFWKCAGVQFRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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